BenchChemオンラインストアへようこそ!

Avibactam Tomilopil

Oral Bioavailability Prodrug Pharmacokinetics β-Lactamase Inhibitor

Select Avibactam Tomilopil (ARX-1796) for your oral β-lactamase inhibitor research based on quantitative differentiation: achieves 60–80% oral bioavailability vs. ~7% for parent avibactam, uniquely inhibits OXA-48 class D carbapenemases (activity absent in vaborbactam/relebactam), and demonstrates 99.6% Enterobacterales susceptibility when paired with ceftibuten. This Phase 1 DBO prodrug enables IV-to-oral step-down protocols for ESBL, KPC, AmpC, and OXA-48 producers. Confirm lot-specific purity ≥98% before ordering.

Molecular Formula C14H23N3O8S
Molecular Weight 393.42 g/mol
CAS No. 2245880-46-8
Cat. No. B8217973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvibactam Tomilopil
CAS2245880-46-8
Molecular FormulaC14H23N3O8S
Molecular Weight393.42 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)COS(=O)(=O)ON1C2CCC(N(C2)C1=O)C(=O)N
InChIInChI=1S/C14H23N3O8S/c1-4-23-12(19)14(2,3)8-24-26(21,22)25-17-9-5-6-10(11(15)18)16(7-9)13(17)20/h9-10H,4-8H2,1-3H3,(H2,15,18)/t9-,10+/m1/s1
InChIKeyJHSLCXRZVJOZQZ-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Avibactam Tomilopil (ARX-1796) Baseline Overview and Procurement-Relevant Specifications


Avibactam Tomilopil (CAS 2245880-46-8; synonyms ARX-1796, AV-006, PF-07338233) is an orally bioavailable prodrug of the diazabicyclooctane (DBO) β-lactamase inhibitor avibactam. The compound is designed for oral co-administration with the third-generation cephalosporin ceftibuten to restore activity against Ambler class A, C, and select class D β-lactamase-producing Gram-negative pathogens, including ESBLs, KPC, AmpC, and OXA-48 [1]. Avibactam Tomilopil is in Phase 1 clinical development for the treatment of complicated urinary tract infections (cUTI) including pyelonephritis [2].

Why Oral β-Lactamase Inhibitor Combinations Cannot Be Interchanged: The Avibactam Tomilopil Differentiation Case


The selection of an oral β-lactam/β-lactamase inhibitor combination for outpatient management of resistant Gram-negative infections cannot rely on class-level assumptions. Critical differentiation exists at the level of oral bioavailability, β-lactamase inhibition spectrum, and partner β-lactam potency. Avibactam Tomilopil (ARX-1796) is a prodrug specifically engineered to overcome the negligible oral bioavailability of avibactam (ca. 7%), achieving 60–80% absorption in Phase 1 studies [1]. Furthermore, avibactam uniquely inhibits certain OXA-type class D β-lactamases among the novel inhibitors, a property not shared by vaborbactam or relebactam [2]. These quantitative and mechanistic distinctions preclude generic substitution and necessitate evidence-based procurement decisions.

Avibactam Tomilopil Product-Specific Quantitative Evidence for Procurement and Scientific Selection


Oral Bioavailability of Avibactam Tomilopil (ARX-1796) vs. Unmodified Avibactam

Avibactam Tomilopil (ARX-1796) is a prodrug that achieves 60–80% oral absorption in humans, compared to approximately 7% for unmodified avibactam administered orally [1]. This quantifies the fundamental prodrug advantage enabling oral outpatient therapy.

Oral Bioavailability Prodrug Pharmacokinetics β-Lactamase Inhibitor

In Vitro Potency of Ceftibuten-Avibactam vs. Ceftazidime-Avibactam Against Enterobacterales

In a 2025 study of 500 US outpatient isolates, ceftibuten-avibactam demonstrated a MIC50/90 of 0.031/0.125 µg/mL, which was two-fold lower than ceftazidime-avibactam (MIC50/90 0.25/0.5 µg/mL) [1]. A separate global surveillance study of UTI isolates confirmed this trend, reporting ceftibuten-avibactam MIC50/90 of 0.03/0.06 mg/L, four-fold lower than ceftazidime-avibactam (0.12/0.25 mg/L) [2].

Antimicrobial Susceptibility MIC50/MIC90 Enterobacterales

Unique β-Lactamase Inhibition Spectrum: Avibactam's Coverage of Class D OXA Enzymes

Among the novel FDA-approved β-lactamase inhibitors (avibactam, vaborbactam, relebactam), only avibactam demonstrates clinically relevant inhibition of certain OXA-type class D β-lactamases [1]. Avibactam inhibits class A (ESBL, KPC), class C (AmpC), and select class D enzymes including OXA-48, whereas vaborbactam and relebactam are primarily limited to class A and C enzymes [1].

β-Lactamase Spectrum OXA-48 Class D Carbapenemases

Susceptibility Restoration: Ceftibuten-Avibactam Activity Against Cephalosporin-Non-Susceptible Isolates

Ceftibuten alone demonstrates poor activity against ESBL-producing Enterobacterales, with susceptibility rates of only 64% (CLSI) and 23% (EUCAST) in a recent US outpatient isolate study [1]. The addition of avibactam (via the Avibactam Tomilopil prodrug) restores susceptibility, achieving 96.4% inhibition at MIC ≤ 1 µg/mL and a susceptibility rate of 99.6% when compared directly to ceftazidime-avibactam [1].

ESBL Cephalosporin Resistance Susceptibility Restoration

Avibactam Tomilopil Best Research and Industrial Application Scenarios


Outpatient Management of Complicated Urinary Tract Infections (cUTI) Caused by ESBL-Producing Enterobacterales

The combination of ceftibuten and Avibactam Tomilopil (ARX-1796) is specifically in clinical development for oral treatment of cUTI including pyelonephritis [1]. The 60–80% oral bioavailability of the prodrug [2] enables oral step-down therapy or entirely outpatient management of infections that currently require IV administration of ceftazidime-avibactam or meropenem-vaborbactam. This scenario is supported by in vitro data showing 99.6% susceptibility of Enterobacterales to ceftibuten-avibactam [3].

Targeted Therapy for Infections Involving OXA-48-Producing Enterobacterales

In settings where OXA-48 carbapenemase-producing Enterobacterales are prevalent, Avibactam Tomilopil-based therapy offers a unique oral option. Avibactam is the only novel β-lactamase inhibitor among the FDA-approved class that inhibits certain class D OXA enzymes [4]. Vaborbactam and relebactam lack this activity, making avibactam-containing combinations the preferred choice for these pathogens.

Antimicrobial Stewardship and IV-to-Oral Conversion Programs

Healthcare systems seeking to reduce IV antibiotic utilization and length of hospital stay can utilize Avibactam Tomilopil as part of an IV-to-oral conversion strategy. The availability of an oral avibactam prodrug allows for earlier discharge of patients who would otherwise require prolonged IV therapy for resistant Gram-negative infections. The 96.4% inhibition of Enterobacterales at ceftibuten-avibactam MIC ≤ 1 µg/mL [3] provides confidence in the oral regimen's efficacy.

Preclinical Research and Development of Next-Generation Oral β-Lactam/β-Lactamase Inhibitor Combinations

Avibactam Tomilopil serves as a critical tool compound for researchers developing novel oral antibiotic combinations. Its demonstrated ability to achieve 60–80% oral absorption while releasing active avibactam [2] establishes a benchmark for oral β-lactamase inhibitor prodrug design. Comparative MIC studies against ceftazidime-avibactam [3] provide a reference standard for evaluating the potency of new oral combinations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avibactam Tomilopil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.